molecular formula C14H11N3O6 B5589090 4-(2,4-dinitrophenoxy)benzaldehyde O-methyloxime

4-(2,4-dinitrophenoxy)benzaldehyde O-methyloxime

Cat. No. B5589090
M. Wt: 317.25 g/mol
InChI Key: DOLQZNKXDOLURM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dinitrophenoxy)benzaldehyde O-methyloxime (DPN) is a chemical compound that is widely used in scientific research applications. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. DPN has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the role of NO in various biological processes.

Mechanism of Action

As a TrxR inhibitor, 4-(2,4-dinitrophenoxy)benzaldehyde inhibits the activity of TrxR and reduces the reduced Trx that is involved in the regulation of DNA synthesis, reduction of peroxide and apoptosis . This leads to the death of tumor cells . 2,4-Dinitrochlorobenzene is a reliable TrxR inhibitor .

properties

IUPAC Name

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6/c1-22-15-9-10-2-5-12(6-3-10)23-14-7-4-11(16(18)19)8-13(14)17(20)21/h2-9H,1H3/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLQZNKXDOLURM-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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